(2S)-6-N,6-N,2-trimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine
Description
Structure
2D Structure
Propriétés
Numéro CAS |
775351-65-0 |
|---|---|
Formule moléculaire |
C6H13N5 |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
(2S)-6-N,6-N,2-trimethyl-1,2-dihydro-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 |
Clé InChI |
GFICWFZTBXUVIG-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1N=C(NC(=N1)N(C)C)N |
SMILES canonique |
CC1N=C(NC(=N1)N(C)C)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Imeglimin |
Origine du produit |
United States |
Molecular and Cellular Mechanisms of Imeglimin Action
Modulation of Mitochondrial Bioenergetics
Effects on Mitochondrial Respiratory Chain Complexes
Imeglimin influences the activity of key complexes within the mitochondrial respiratory chain, rebalancing electron flow and reducing oxidative stress nih.govdiabetesjournals.orgresearchgate.netresearchgate.net.
Complex III Activity Restoration and Enhancement
A significant effect of Imeglimin is the restoration or enhancement of deficient Complex III activity nih.govdiabetesjournals.orgjapi.orgresearchgate.netresearchgate.net. This action, coupled with the partial inhibition of Complex I, is described as rebalancing respiratory chain activity nih.govresearchgate.net. This rebalancing is associated with a substantial decrease in excessive disease-associated ROS formation nih.govdiabetesjournals.orgjapi.org.
Redirection of Substrate Flux within Mitochondria
Studies have shown that Imeglimin redirects substrate flux within liver mitochondria, favoring the oxidation of substrates that feed into Complex II nih.govnih.govdiabetesjournals.orgencyclopedia.pubviamedica.pl. This is evidenced by increased respiration when succinate (B1194679) (a Complex II substrate) is used, and the restoration of respiration with glutamate/malate (Complex I substrates) back to control levels in models of diet-induced diabetes diabetesjournals.orgresearchgate.netencyclopedia.pub. This redirection suggests an increase in fatty acid oxidation, supported by increased activity of enzymes involved in fatty acid metabolism diabetesjournals.orgencyclopedia.pubviamedica.pl.
Impact on Cellular Energy Metabolism
The modulation of mitochondrial respiratory chain activity by Imeglimin has direct consequences for cellular energy metabolism, particularly in ATP production and the cellular energy charge nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.net.
Adenosine Triphosphate (ATP) Production and ATP/ADP Ratio
Imeglimin enhances glucose-stimulated ATP generation in pancreatic islets derived from rodent models of T2D nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.net. This leads to an increase in the ATP/ADP ratio, which is indicative of improved mitochondrial function and a more favorable cellular energy state japi.orgresearchgate.netresearchgate.net. This improvement in ATP production is considered a key factor in Imeglimin's ability to amplify glucose-stimulated insulin (B600854) secretion nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.net. The effect on ATP synthesis may be related to the restoration of balance between Complex I and Complex III activities, particularly in conditions where this balance is disrupted nih.gov.
Detailed research findings on Imeglimin's effects on mitochondrial function and ATP production have been reported in various studies. For example, in isolated islets from GK rats (a model of T2D), Imeglimin increased the cellular pool of NAD+ and enhanced glucose-stimulated ATP generation nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.netsochob.cl. This was linked to the induction of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway nih.govsochob.cl.
The following table summarizes some key findings regarding Imeglimin's effects on mitochondrial complexes and ATP production based on available research.
Table 1: Summary of Imeglimin's Effects on Mitochondrial Bioenergetics
| Parameter | Observed Effect of Imeglimin | Tissue/Cell Type Studied | Source(s) |
| Complex I Activity | Partial inhibition | Liver mitochondria, HMEC-1 cells, Rat hepatocytes | nih.govdiabetesjournals.orgjapi.orgresearchgate.netmdpi.com |
| Complex III Activity | Restoration/Enhancement of deficient activity | Liver mitochondria, HepG2 cells | nih.govdiabetesjournals.orgjapi.orgresearchgate.netmdpi.com |
| Substrate Flux | Redirection towards Complex II substrates (e.g., succinate) | Liver mitochondria | nih.govdiabetesjournals.orgresearchgate.netencyclopedia.pub |
| ATP Production | Enhancement of glucose-stimulated ATP generation | Pancreatic islets | nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.net |
| ATP/ADP Ratio | Increase | Pancreatic islets | japi.orgresearchgate.netresearchgate.net |
| NAD+ Synthesis | Increase (via salvage pathway) | Pancreatic islets | nih.govjapi.orgresearchgate.netresearchgate.netresearchgate.netsochob.cl |
| ROS Production | Decrease | Liver, HMEC-1 cells, Pancreatic islets | nih.govnih.govdiabetesjournals.orgjapi.orgijcrt.orgviamedica.pl |
Note: This table is intended to present data findings. In an interactive format, users might be able to filter or expand on specific entries.
These findings collectively highlight Imeglimin's targeted action on mitochondrial function, providing a mechanistic basis for its therapeutic effects in conditions associated with mitochondrial dysfunction, such as T2D nih.govmdpi.comnih.gov.
Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Synthesis and NAD+/NADH Ratio Enhancement
Imeglimin has been shown to enhance the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a crucial co-factor in cellular energy metabolism and oxidative phosphorylation. japi.orgnih.govplos.orgnih.gov This increase in NAD+ occurs without a significant change in cellular NADH content, resulting in a notable increase in the NAD+/NADH ratio. nih.govresearchgate.net This elevated ratio is indicative of improved mitochondrial function and a rebalanced cellular redox state. nih.govnih.gov
Table 1: Effect of Imeglimin on NAD+ and NAD+/NADH Ratio in Diabetic GK Rat Islets
| Parameter | Control | Imeglimin (100 µM) | Change (%) | p-value |
| Cellular NAD+ | Baseline | Increased | Not specified | Significant |
| Cellular NADH | Baseline | No Change | 0 | Not significant |
| NAD+/NADH Ratio | Baseline | Increased | 30-31 | Significant |
Data synthesized from research findings on diabetic GK rat islets. nih.govresearchgate.net
Involvement of Salvage Pathway and Nicotinamide Phosphoribosyltransferase (NAMPT)
The enhancement of NAD+ synthesis by Imeglimin is linked to the activation of the NAD+ salvage pathway. nih.govplos.orgnih.govdiabetesjournals.org This pathway utilizes nicotinamide to produce NAD+, with Nicotinamide Phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme. plos.orgdiabetesjournals.orgencyclopedia.pub Studies suggest that Imeglimin increases NAD+ synthesis by inducing the expression and activity of NAMPT. nih.govplos.orgdiabetesjournals.org This effect on NAMPT contributes to the expansion of the NAD+ pool, providing the necessary reducing equivalents to fuel oxidative phosphorylation. nih.gov
Table 2: Effect of Imeglimin on NAMPT Activity and mRNA Levels in GK Rat Islets
| Parameter | Condition (Glucose) | Treatment | NAMPT Activity (% of Control) | NAMPT mRNA Levels (Fold Change vs. 16.7 mM Glucose) | p-value |
| NAMPT Activity | 16.7 mM | Control | 100 | - | - |
| 16.7 mM | Imeglimin (100 µM) | Increased | - | <0.05, <0.01 | |
| 16.7 mM | Nicotinamide (15 mM) | 117 | - | <0.01 | |
| NAMPT mRNA Levels | 2.8 mM | - | - | Lower | <0.05 vs. 16.7 mM |
| 16.7 mM | Control | - | 1.0 | - | |
| 16.7 mM | Imeglimin (100 µM) | - | Increased | <0.05, <0.001 vs. 16.7 mM |
Data synthesized from research findings on GK rat islets. plos.orgresearchgate.net
Regulation of Oxidative Stress and Reactive Oxygen Species (ROS)
Imeglimin plays a significant role in mitigating oxidative stress by regulating the production of Reactive Oxygen Species (ROS). japi.orgmdpi.comencyclopedia.pubresearchgate.netprobl-endojournals.ru Oxidative stress is a major contributor to cellular damage and dysfunction in conditions like diabetes. japi.orgmdpi.comresearchgate.net
Reduction of Mitochondrial ROS Generation
Imeglimin has been shown to reduce the excessive formation of ROS, particularly those generated by mitochondria. japi.orgmdpi.comresearchgate.net This is partly attributed to its effects on the mitochondrial respiratory chain, including partial inhibition of Complex I and correction of deficient Complex III activity. japi.orgnih.gov By modulating electron transport, Imeglimin helps to prevent the overproduction of ROS linked to reverse electron transfer through Complex I. japi.orgpoxelpharma.comnih.gov
Table 3: Effect of Imeglimin on ROS Levels in High Glucose Conditions
| Cell Type | Condition | Treatment | ROS Levels (% of Control) | p-value |
| Human Endothelial Cells (HMEC-1) | Hyperglycemia | Imeglimin | Decreased dramatically | Not specified |
| Schwann cells | High Glucose | Imeglimin | Substantially decreased | Not specified |
| Hepatocytes | Palmitic Acid | Imeglimin | Reduced | Significant |
Data synthesized from research findings. mdpi.comresearchgate.netnih.govmdpi.com
Preservation of Cellular Redox State
Beyond reducing ROS generation, Imeglimin contributes to the preservation of the cellular redox state. mdpi.comencyclopedia.pub By increasing the NAD+/NADH ratio, Imeglimin helps to rebalance (B12800153) the cellular environment, counteracting the pseudohypoxia state often observed in diabetic tissues characterized by a decreased cytosolic NAD+/NADH ratio. nih.govnih.gov This rebalancing supports various cellular processes that rely on a proper redox balance. mdpi.comencyclopedia.pub
Prevention of Mitochondrial Permeability Transition Pore (PTP) Opening
Imeglimin has demonstrated the ability to prevent the opening of the mitochondrial permeability transition pore (PTP). japi.orgnih.govmdpi.comencyclopedia.pub PTP opening is a critical event in the initiation of programmed cell death (apoptosis) and is implicated in cellular stress conditions prevalent in T2D. japi.orgsochob.clmdpi.com By inhibiting PTP opening, Imeglimin helps to protect cells, including pancreatic beta-cells and endothelial cells, from death. japi.orgsochob.clmdpi.comnih.gov This protective effect occurs without inhibiting mitochondrial respiration. mdpi.comnih.gov
Interactions with Endoplasmic Reticulum Homeostasis
Imeglimin has also been shown to interact with and modulate endoplasmic reticulum (ER) homeostasis. mdpi.comfrontiersin.orgnih.govkyoto-u.ac.jp The ER plays a crucial role in protein synthesis, folding, and modification, and ER stress is implicated in beta-cell dysfunction in diabetes. mdpi.comfrontiersin.org Imeglimin improves the structure and function of the ER and modulates the expression of ER-related molecules under stress conditions. mdpi.comfrontiersin.orgdiabetesjournals.org This modulation helps to restore protein synthesis and contributes to the prevention of beta-cell apoptosis. mdpi.comfrontiersin.orgdiabetesjournals.org
Table 4: Effects of Imeglimin on ER Homeostasis in Beta-cells under Stress
| Parameter | Condition (Stress Inducer) | Treatment | Effect on Parameter | Outcome on Beta-cell Apoptosis |
| Expression of ER-related molecules (Chop, Gadd34, Atf3, Sdf2l1) | Thapsigargin | Imeglimin | Upregulated expression | Decreased |
| eIF2α phosphorylation | Thapsigargin | Imeglimin | Decreased phosphorylation | Decreased |
| Global protein synthesis | ER stress | Imeglimin | Restored | Decreased |
| Structural integrity and homeostasis of ER | Not specified | Imeglimin | Improved | Decreased |
Data synthesized from research findings. mdpi.comfrontiersin.orgdiabetesjournals.org
Modulation of ER Stress Pathways
The endoplasmic reticulum (ER) plays a crucial role in protein synthesis, folding, modification, and transport. mdpi.comencyclopedia.pub In T2D, the accumulation of misfolded proteins can lead to ER stress, contributing to beta-cell dysfunction and apoptosis. mdpi.comencyclopedia.pubdiabetesjournals.org
Research indicates that Imeglimin modulates ER homeostasis pathways, which helps to prevent beta-cell apoptosis induced by ER stress. diabetesjournals.orgresearchgate.net Studies in isolated mouse islets have shown that Imeglimin can modulate the expression of ER-related molecules under stress conditions. mdpi.comencyclopedia.pubdiabetesjournals.org This modulation contributes to the maintenance of structural integrity and homeostasis of the ER, which is linked to an enhancement of glucose-stimulated insulin secretion (GSIS). mdpi.comencyclopedia.pubresearchgate.net Imeglimin has been shown to decrease apoptotic beta-cells and increase beta-cell mass in certain diabetic models, an effect partly attributed to its positive impact on ER function. mdpi.comencyclopedia.pubdiabetesjournals.org
Effects on Protein Synthesis and Structure
Imeglimin has been observed to restore global protein synthesis in beta-cells under ER stress conditions. diabetesjournals.orgresearchgate.net This effect is associated with the modulation of ER-related molecules and a decrease in the phosphorylation of eIF2α, a key regulator of protein synthesis during ER stress. diabetesjournals.orgresearchgate.net By alleviating ER stress and restoring protein synthesis, Imeglimin helps maintain beta-cell function and survival. diabetesjournals.orgresearchgate.net
Signaling Pathway Modulations
Imeglimin influences several intracellular signaling pathways critical for glucose homeostasis and beta-cell function.
Activation of AMP-activated Protein Kinase (AMPK)
AMP-activated Protein Kinase (AMPK) is a key enzyme involved in regulating cellular energy homeostasis and has been implicated in improving insulin sensitivity and mitochondrial biogenesis. japi.orgresearchgate.net While some studies suggest that Imeglimin's effects are mediated, in part, through AMPK activation, the relationship appears complex and may involve pathways other than direct AMPK phosphorylation. researchgate.netmdpi.com Some research indicates that Imeglimin increases AMPK in response to activation by upstream kinases, leading to increased glucose absorption and lipid oxidation in the liver and skeletal muscles. researchgate.net However, other studies have not found a significant activation of AMPK by Imeglimin, suggesting that its effects on downstream targets potentially regulated by AMPK might occur through alternative mechanisms or indirect modulation. mdpi.com
Regulation of Intracellular Calcium (Ca2+) Mobilization
Intracellular calcium concentration is a critical factor in glucose-stimulated insulin secretion (GSIS), as increased Ca2+ is required for the exocytosis of insulin granules. nih.govencyclopedia.pubbiorxiv.org Imeglimin has been shown to augment glucose-induced Ca2+ mobilization in pancreatic beta-cells. nih.govencyclopedia.pubbiorxiv.org This effect is potentially linked to Imeglimin's ability to increase the cellular pool of nicotinamide adenine dinucleotide (NAD+). nih.govencyclopedia.pubbiorxiv.orgfrontiersin.org NAD+ is metabolized by CD38 to generate cyclic ADP-ribose (cADPR), a second messenger that enhances Ca2+ mobilization from intracellular stores via interaction with the ryanodine (B192298) receptor (RyR). nih.govbiorxiv.org Studies suggest that the conversion of NAD+ to cADPR is required for Imeglimin's effects on GSIS, highlighting a significant association between elevated NAD+ and augmented glucose-induced Ca2+ mobilization. encyclopedia.pubbiorxiv.org
Table 1:
| Mechanism | Key Effects | Cellular Location | Research Findings |
| Modulation of ER Stress | Prevents beta-cell apoptosis, maintains ER integrity and homeostasis. | Endoplasmic Reticulum | Modulates expression of ER-related molecules (e.g., CHOP, ATF3), decreases eIF2α phosphorylation, restores protein synthesis. diabetesjournals.orgresearchgate.net |
| Effects on Protein Synthesis | Restores global protein synthesis under ER stress. | Endoplasmic Reticulum | Linked to decreased eIF2α phosphorylation and modulation of ER stress pathways. diabetesjournals.orgresearchgate.net |
| Activation of AMPK | Potential role in enhancing insulin sensitivity and glucose uptake. | Cytoplasm, Mitochondria | Some studies suggest activation, others do not find significant direct activation, implying potential indirect effects or alternative pathways. researchgate.netmdpi.com |
| Regulation of Intracellular Ca2+ | Augments glucose-induced Ca2+ mobilization, enhances insulin secretion. | Cytoplasm, ER, Mitochondria | Linked to increased NAD+ levels and the CD38-cADPR-RyR pathway. nih.govencyclopedia.pubbiorxiv.org |
Preclinical Pharmacological Research of Imeglimin
Investigations in Pancreatic Beta-cells
Preclinical investigations in isolated pancreatic islets from various rodent models of type 2 diabetes, as well as in cultured beta-cell lines and human islets, have provided significant insights into Imeglimin's actions. sochob.clbiorxiv.orgnih.govplos.org
Amplification of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)
A prominent finding in preclinical studies is Imeglimin's ability to amplify glucose-stimulated insulin secretion (GSIS). sochob.clbiorxiv.orgnih.govplos.org This effect is considered a key component of its mechanism of action in improving glycemic control. sochob.clnih.govnih.gov
Imeglimin has demonstrated acute and direct effects on pancreatic islet beta-cell function. Studies using isolated perfused pancreas models from diabetic rats have shown an increase in first-phase glucose-dependent insulin secretion. sochob.cl Direct amplification of insulin secretion in the presence of high glucose has also been observed in isolated islets from normal rats. sochob.cl Furthermore, in vitro incubation with Imeglimin has been shown to acutely, albeit partially, restore glucose-responsive insulin secretion in isolated islets derived from diseased rodent models like GK- and STZ-diabetic rats. sochob.cl These effects were comparable to those seen with GLP-1 in parallel experiments. sochob.cl Imeglimin has been shown to amplify glucose-stimulated insulin release from diabetic islets via a mechanism distinct from other known therapeutic approaches. biorxiv.orgplos.org This mechanism involves increases in the cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) pool, potentially through the salvage pathway and induction of nicotinamide phosphoribosyltransferase (NAMPT), along with augmentation of glucose-induced ATP levels. biorxiv.orgplos.org The conversion of NAD+ to cyclic ADP ribose (cADPR) via CD38 may also be required for Imeglimin's effects, linking increased NAD+ to enhanced glucose-induced Ca2+ mobilization, which drives insulin granule exocytosis. biorxiv.orgplos.org
Crucially, the amplification of insulin secretion by Imeglimin has been shown to be exclusively glucose-dependent in multiple preclinical experiments using both in vivo and in vitro approaches. sochob.clplos.org No effect of Imeglimin on insulin secretion has been detected in the presence of low glucose concentrations in these studies. sochob.cl This glucose-dependent action differentiates Imeglimin from sulfonylureas, which can stimulate insulin release even at low glucose levels. sochob.cl Studies with isolated islets from N0STZ and GK rats have confirmed that Imeglimin enhances GSIS without modifying insulin secretion under low glucose conditions (e.g., 2.8 mM glucose), while significantly increasing secretion at high glucose concentrations (e.g., 16.7 mM glucose). biorxiv.orgplos.org
Acute and Direct Effects on Insulin Release
Preservation of Beta-cell Mass and Structural Integrity
In addition to its effects on insulin secretion, preclinical studies suggest that Imeglimin may have longer-term benefits in preserving beta-cell mass and structural integrity. sochob.clnih.govpoxelpharma.com This is considered a key strategy for promising diabetes treatment. nih.gov
Studies in Zucker diabetic fatty (ZDF) rats, a model of obesity-driven type 2 diabetes associated with inadequate beta-cell mass and increased beta-cell death, have shown that chronic Imeglimin treatment attenuates the decline in beta-cell mass normally seen in this model. sochob.clpoxelpharma.com This effect was associated with a modest increase in beta-cell proliferation and a decline in cell death from apoptosis. sochob.clpoxelpharma.com In db/db mice, Imeglimin treatment has also been found to attenuate the progression of beta-cell mass loss. nih.govfrontiersin.orgnih.gov Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging confirmed greater preservation of beta-cell mass in Imeglimin-treated db/db mice. frontiersin.orgnih.gov Electron microscopy observations in Imeglimin-treated islets from db/db mice revealed improved structural integrity of the mitochondria. frontiersin.orgnih.gov Imeglimin's ability to preserve beta-cell mass may be linked to its effects on maintaining or restoring the functional and structural integrity of mitochondria and the endoplasmic reticulum homeostasis in pancreatic beta-cells. nih.govnih.govresearchgate.net
Attenuation of Beta-cell Apoptosis and Cell Death Pathways
Preclinical research indicates that Imeglimin can attenuate beta-cell apoptosis and modulate cell death pathways. sochob.clnih.govpoxelpharma.comresearchgate.netmdpi.comviamedica.plbmj.comjapi.orgmdpi.com This protective effect contributes to the preservation of beta-cell mass. nih.govpoxelpharma.com
Studies using isolated human or rat islets or cultured rat insulinoma (INS1) cells have shown a protective effect of Imeglimin in reducing cell death in response to cytokines or high glucose incubation. sochob.clviamedica.pl In ZDF rats, Imeglimin treatment decreased beta-cell apoptosis. poxelpharma.com Immunohistochemical analysis in Imeglimin-treated db/db mice revealed reduced beta-cell apoptosis. frontiersin.orgnih.gov This was consistent with lower levels of cytosolic cytochrome c release in isolated islets, a marker of mitochondria-mediated apoptosis. frontiersin.orgnih.gov Imeglimin might suppress mitochondria-mediated apoptosis in beta-cells, contributing to the preservation of beta-cell mass. nih.govfrontiersin.orgnih.gov
Preclinical studies suggest that Imeglimin may exert protective effects on beta-cells, preventing their dysfunction and apoptosis under conditions of glucotoxicity and lipotoxicity, which are commonly observed in type 2 diabetes. researchgate.netbmj.comnih.gov Imeglimin has been shown to inhibit beta-cell apoptosis induced by high concentrations of glucose or fructose (B13574) in both INS-1 cells and human pancreatic islet cells by inhibiting mitochondrial permeability transition pore (PTP) opening. viamedica.pl Imeglimin prevents PTP opening and cell death induced by high glucose or fructose. viamedica.pl Furthermore, Imeglimin attenuated hyperglycemia-induced oxidative damage in the rat insulinoma cell line INS-1, indicating its antioxidant potential. viamedica.pl The protective effects against glucotoxicity may occur through a mitochondrial-dependent mechanism. viamedica.pl Treatment of a beta-cell line with a combination of Imeglimin and metformin (B114582) prevented apoptosis induced by hydrogen peroxide or palmitate, suggesting protection against lipotoxicity as well. oup.com
Here is a summary of some preclinical findings related to Imeglimin's effects on beta-cells:
| Model/Cell Type | Treatment Duration | Key Finding | Citation(s) |
| STZ-diabetic rats (perfused pancreas) | Acute | Increased first-phase glucose-dependent insulin secretion (up to 6-fold) | sochob.cl |
| Normal rat islets (isolated) | Acute | Amplified insulin secretion in high glucose | sochob.cl |
| GK- and STZ-diabetic rat islets | In vitro | Partially restored glucose-responsive insulin secretion | sochob.cl |
| N0STZ rat islets | In vitro | Amplified GSIS (in 16.7mM glucose, no effect in low glucose) | biorxiv.orgplos.org |
| GK rat islets | In vitro | Amplified GSIS (partial restoration relative to healthy islets) | biorxiv.orgplos.org |
| Human/rat islets, INS1 cells | In vitro | Reduced cell death in response to cytokines or high glucose | sochob.clviamedica.pl |
| ZDF rats | 5 weeks (oral) | Attenuated decline in beta-cell mass, decreased apoptosis, increased proliferation | sochob.clpoxelpharma.comnih.gov |
| db/db mice | 5 weeks (in vivo) | Attenuated progression of beta-cell mass loss | nih.govfrontiersin.orgnih.gov |
| db/db mice | 5 weeks (in vivo) | Reduced beta-cell apoptosis | frontiersin.orgnih.gov |
| db/db mice | 1 week (in vivo) | Lowered cytosolic cytochrome c release in islets | frontiersin.orgnih.gov |
| db/db mice | In vivo | Improved mitochondrial structural integrity and membrane potential in islets | frontiersin.orgnih.gov |
| INS-1 cells, human islets | In vitro | Inhibited apoptosis induced by high glucose/fructose (inhibiting PTP) | viamedica.pl |
| INS-1 cells | In vitro | Attenuated hyperglycemia-induced oxidative damage | viamedica.pl |
| Beta-cell line | In vitro | Prevented apoptosis induced by hydrogen peroxide or palmitate (with metformin) | oup.com |
| Akita mice | In vivo | Decreased apoptotic beta-cells, increased beta-cell mass | diabetesjournals.orgresearchgate.netfigshare.com |
| Human islets, hPSC-derived beta-cells | In vitro | Protected against beta-cell apoptosis | diabetesjournals.orgresearchgate.netfigshare.com |
| Parameter | ZDF Rats (5 weeks Imeglimin) | Control ZDF Rats | p-value | Citation(s) |
| Beta-cell mass increase | 41% | - | <0.01 | poxelpharma.com |
| Beta-cell apoptosis decrease | 52% | - | <0.05 | poxelpharma.com |
| Proportion of proliferating cells increase | 111% | - | <0.001 | poxelpharma.com |
| Model/Cell Type | Condition | Imeglimin Effect | Citation(s) |
| N0STZ rat islets | 2.8 mM glucose | No effect on insulin secretion | biorxiv.orgplos.org |
| N0STZ rat islets | 16.7 mM glucose | Increased insulin secretion | biorxiv.orgplos.org |
| GK rat islets | 2.8 mM glucose | No effect on insulin secretion | biorxiv.orgplos.org |
| GK rat islets | 16.7 mM glucose | Increased insulin secretion (partial restoration) | biorxiv.orgplos.org |
| INS-1 cells, human islets | High glucose/fructose | Inhibited apoptosis by inhibiting mitochondrial PTP opening | viamedica.pl |
| INS-1 cells | Hyperglycemia | Attenuated oxidative damage | viamedica.pl |
| Beta-cell line | Hydrogen peroxide/palmitate | Prevented apoptosis (in combination with metformin) | oup.com |
Mitigation of Oxidative Stress-Induced Beta-cell Damage
Oxidative stress is a significant contributor to beta-cell dysfunction and death in type 2 diabetes. Preclinical studies have indicated that imeglimin possesses antioxidant potential and can alleviate oxidative stress in beta-cells. Imeglimin has been shown to suppress mitochondrial free radical generation, which is implicated in oxidative stress. viamedica.pl It has also been demonstrated to attenuate hyperglycemia-induced oxidative damage in rat insulinoma cells. viamedica.pl By reducing reactive oxygen species (ROS) formation, imeglimin may help protect beta-cells from oxidative damage, thereby preserving their function and viability. researchgate.netjapi.org
Prevention of ER Stress-Mediated Apoptosis
Endoplasmic reticulum (ER) stress is another major pathway leading to beta-cell apoptosis in diabetes. Preclinical research suggests that imeglimin can modulate ER homeostasis and prevent ER stress-mediated beta-cell death. Studies have shown that imeglimin can protect against beta-cell apoptosis induced by ER stress inducers in both isolated human islets and human pluripotent stem cell-derived beta-like cells. researchgate.net It appears to modulate the ER homeostasis pathway, contributing to the prevention of beta-cell apoptosis both in vitro and in vivo. researchgate.net Imeglimin has been reported to ameliorate beta-cell apoptosis by modulating the ER homeostasis pathway. researchgate.netresearchgate.net This involves influencing elements of the unfolded protein response (UPR), potentially by facilitating signaling pathways that promote the dephosphorylation of eukaryotic initiation factor 2α (eIF2α), thereby helping to restore global protein synthesis and avoid apoptosis. researchgate.netnih.govnih.gov
Modulation of Insulin Granule Morphology and Number
The proper morphology and sufficient number of insulin granules are essential for effective glucose-stimulated insulin secretion. Preclinical studies have investigated the effects of imeglimin on these aspects of beta-cell function. Electron microscopy studies in type 2 diabetic mouse models (db/db and KK-Ay mice) have shown that imeglimin treatment exerts favorable effects on the morphology of beta-cell mitochondria and substantially increases the number of insulin granules. nih.govresearchgate.netresearchgate.net In these models, mitochondria in beta-cells without imeglimin treatment appeared swollen with disrupted cristae structure, which was not observed in imeglimin-treated mice. researchgate.netresearchgate.net The number of insulin granules was also preserved in imeglimin-treated mice compared to untreated controls. researchgate.netresearchgate.net This suggests that imeglimin may contribute to improved insulin secretion by positively impacting the structural integrity of mitochondria and the cellular machinery for insulin storage and release.
Hepatic (Liver) Metabolism Studies
The liver plays a critical role in glucose homeostasis by regulating glucose production. Preclinical studies have explored imeglimin's effects on various aspects of hepatic metabolism.
Inhibition of Hepatic Glucose Production and Gluconeogenesis
Excessive hepatic glucose production, particularly gluconeogenesis, is a major contributor to hyperglycemia in type 2 diabetes. Preclinical studies have consistently shown that imeglimin inhibits hepatic glucose production. researchgate.nettouchendocrinology.comresearchgate.netnih.govnih.govresearchgate.netnih.gov It has been demonstrated to reduce hepatic gluconeogenesis in isolated rat hepatocytes by decreasing the activities of key enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). viamedica.plviamedica.pl Imeglimin's effect on inhibiting gluconeogenesis in isolated rat hepatocytes has been replicated in additional experiments and appears similar to that of metformin, although the underlying mechanisms may differ. nih.gov This inhibitory effect on hepatic glucose production is considered a key mechanism by which imeglimin lowers blood glucose levels. researchgate.netresearchgate.netnih.govnih.gov
Improvement of Hepatic Insulin Action and Signaling
Insulin resistance in the liver contributes to impaired glucose metabolism. Preclinical studies suggest that imeglimin can improve hepatic insulin action and signaling. Imeglimin has been shown to enhance insulin action, including the potential for improvement in insulin signaling in the liver. researchgate.netresearchgate.netnih.gov Chronic treatment with imeglimin in a rat model of obesity-driven type 2 diabetes reduced hepatic steatosis (decreased triglycerides, cholesterol, and diacylglycerol), which would be expected to improve hepatic insulin sensitivity. nih.gov While the precise mechanisms are still being elucidated, the improvement in hepatic lipid accumulation observed in preclinical models treated with imeglimin suggests a potential link to improved insulin sensitivity in the liver. researchgate.netnih.govnih.gov
Promotion of Hepatic Fatty Acid Oxidation
Dysregulation of fatty acid metabolism in the liver, including impaired fatty acid oxidation, can contribute to hepatic steatosis and insulin resistance. Preclinical data suggests that imeglimin may promote hepatic fatty acid oxidation. Studies in high-fat, high-sucrose diet-fed mice showed that imeglimin improved fatty liver by enhancing fatty acid oxidation. nih.gov This was associated with increased carnitine palmitoyltransferase I, an enzyme involved in fatty acid transport for oxidation. nih.gov Imeglimin has been reported to increase the activity of enzymes involved in fatty acid metabolism, such as 3-hydroxyacylcoenzyme A (CoA) dehydrogenase (HAD), indicating increased fatty acid oxidation. viamedica.pl This increased fatty acid oxidation can lead to increased production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, increasing flux through mitochondrial complexes II and III. viamedica.pl
Reduction of Hepatic Steatosis and Lipid Accumulation
Preclinical studies have demonstrated that Imeglimin can reduce hepatic steatosis, a condition characterized by the accumulation of fat in the liver, often associated with insulin resistance and T2DM. In a high-fat, high-sucrose diet (HFHSD) mouse model of T2DM, chronic treatment with Imeglimin was shown to decrease hepatic triglycerides, cholesterol, and diacylglycerol levels, suggesting an improvement in hepatic insulin sensitivity. nih.gov
Further research using a nondiabetic metabolic dysfunction-associated steatohepatitis (MASH) mouse model, induced by a choline-deficient high-fat diet (CDA-HFD), also showed that Imeglimin reduced hepatic steatosis. This effect was linked to an increased expression of markers related to beta-oxidation, indicating enhanced fatty acid oxidation in the liver. mdpi.comresearchgate.net In vitro studies using palmitic acid-stimulated human hepatocytes also revealed that Imeglimin suppressed lipid accumulation. mdpi.comresearchgate.net These findings suggest that Imeglimin contributes to preventing MASH progression by suppressing de novo lipogenesis and enhancing fatty acid oxidation. mdpi.com
Skeletal Muscle Glucose Metabolism Research
Skeletal muscle is a major site of glucose uptake and utilization, and impaired muscle glucose metabolism contributes significantly to insulin resistance in T2DM. Preclinical research has investigated Imeglimin's effects on these processes.
Enhancement of Muscle Glucose Uptake and Utilization
Studies in streptozotocin (B1681764) (STZ)-diabetic rats demonstrated that chronic treatment with Imeglimin for 45 days increased in vivo 14C-2-deoxy glucose uptake into skeletal muscles. nih.gov This effect is consistent with improved insulin sensitivity and potentially influenced by enhanced insulin secretion. nih.gov In cultured (H-2Kb) skeletal muscle cells, Imeglimin incubation also mediated an insulin-like effect on glucose uptake in vitro. nih.gov
In vivo studies in the soleus and gastrocnemius muscles of STZ-diabetic rats showed a statistically significant increase in glucose uptake with Imeglimin treatment, even at lower doses. nih.gov At doses of 50 mg/kg and 100 mg/kg, Imeglimin restored glucose uptake to levels observed in non-diabetic control rats. nih.gov In muscle cell cultures, Imeglimin induced glucose uptake in a dose-dependent manner, with a statistically significant increase observed at 0.5 mmol/L and higher doses, reaching up to a 3.3-fold increase at the maximum dose tested (2 mmol/L) compared to control. nih.gov
Improvement of Skeletal Muscle Insulin Signaling and Sensitivity
Imeglimin has been reported to exert an insulin-sensitizing effect in skeletal muscle. nih.gov This effect was assessed by measuring the phosphorylation of PKB (Akt), a key component of the insulin signaling pathway, in response to exogenous insulin in a HFHSD mouse model of T2DM. nih.gov Imeglimin treatment was associated with an increase in insulin-stimulated PKB phosphorylation in muscle, indicating enhanced insulin sensitivity. researchgate.net
Extra-Pancreatic and Systemic Metabolic Effects in Animal Models
Beyond its effects on the liver and skeletal muscle, preclinical studies have explored Imeglimin's impact on vascular function and its potential cardioprotective mechanisms in animal models of metabolic dysfunction and diabetes.
Vascular and Endothelial Function Modulation
Preclinical data suggest that Imeglimin may have protective effects on endothelial dysfunction, an early indicator of cardiovascular complications in diabetes. poxelpharma.comnih.gov Studies in diabetic animal models have shown that Imeglimin can improve vascular dysfunction. viamedica.pl In Zucker fa/fa rats, a model of metabolic syndrome, Imeglimin treatment for 9 or 90 days restored acetylcholine-mediated coronary relaxation and flow-mediated mesenteric vasodilation. nih.govviamedica.pl Imeglimin has also been shown to prevent the death of human endothelial cells without inhibiting mitochondrial respiration, suggesting potential end-organ protective effects. researchgate.netjapi.org
Cardioprotective Mechanisms
Research in animal models has indicated potential cardioprotective benefits of Imeglimin. In obese Zucker fa/fa rats, Imeglimin treatment improved parameters of left ventricular (LV) diastolic dysfunction, suggesting a beneficial effect on the progression of diabetic cardiomyopathy. poxelpharma.comviamedica.pl Imeglimin treatment in this model reduced LV end-diastolic pressure and LV end-systolic volume, increased LV tissue perfusion, and decreased LV reactive oxygen species (ROS) production. viamedica.plviamedica.pl Acute Imeglimin administration also reduced LV mitochondrial ROS production and improved LV function even before changes in plasma glucose levels were observed. nih.govviamedica.pl Chronic treatment (90 days) with Imeglimin reduced LV and renal fibrosis and improved LV and kidney function. nih.govviamedica.pl
In murine models mimicking metabolic stress, Imeglimin has shown cardioprotective effects. researchgate.net In a mouse model of heart failure with preserved ejection fraction (HFpEF) induced by an HFD and L-NAME, Imeglimin ameliorated the HFpEF phenotype and cardiac steatosis by suppressing the expression of iNOS and normalizing the unfolded protein response (UPR). researchgate.net These effects involved the reduction of oxidative stress and improvement of nitric oxide homeostasis. researchgate.net Imeglimin has also been shown to restore diminished levels of GPX4, an enzyme involved in antioxidant defense, in the context of ferroptosis. researchgate.net
Renal Protective Effects
Preclinical research has investigated the potential of imeglimin to protect kidney function, particularly in the context of metabolic disorders. Studies using rat models of metabolic syndrome have shown that imeglimin treatment can ameliorate renal dysfunction. Specifically, a 90-day treatment with imeglimin in Zucker rats demonstrated a reduction in albuminuria, a key marker of kidney damage. japi.orgmdpi.com While the reduction in serum creatinine (B1669602) or urinary volume did not reach statistical significance in this study, imeglimin treatment significantly reduced interstitial fibrosis in the kidneys. japi.orgmdpi.com Although glomerular injury and interstitial inflammation were also reduced, these reductions were not statistically significant. mdpi.com These findings suggest a potential role for imeglimin in mitigating nephropathy, a common complication of diabetes. japi.org
Neuroprotective Actions
Imeglimin has also shown neuroprotective effects in preclinical models, particularly in the context of ischemic brain injury. Studies in rats subjected to cerebral artery occlusion, a model of stroke, demonstrated that imeglimin treatment significantly reduced the size of cerebral infarction, cerebral edema, and associated neurological deficits. mdpi.comresearchgate.netnih.gov Imeglimin protected against ischemia-induced neuronal loss and reduced microglial proliferation and activation. mdpi.comresearchgate.netnih.gov Furthermore, it increased the number of astrocytes and cells producing the anti-inflammatory cytokine interleukin-10 in the ischemic hemisphere. mdpi.comresearchgate.netnih.gov In vitro studies revealed that imeglimin acutely prevented the opening of the mitochondrial permeability transition pore (mPTP) in cultured neurons and astrocytes, which may contribute to reduced apoptosis of these cells. mdpi.comresearchgate.netlarvol.comresearchgate.net Pharmacokinetic studies in rats indicate that imeglimin can cross the blood-brain barrier, suggesting its potential to exert direct effects on brain tissue. researchgate.net These results suggest that imeglimin's neuroprotective effects may be mediated through the resolution of neuroinflammation and partial inhibition of mPTP opening in specific brain cell types. nih.govlarvol.com
Anti-Inflammatory Modulations
Preclinical studies have highlighted imeglimin's anti-inflammatory properties. Research on high-glucose-stimulated mouse microglia demonstrated that imeglimin suppressed the production of interleukin-1beta (IL-1β). nih.govresearchgate.net This effect was associated with a reduction in intracellular reactive oxygen species (ROS) levels, amelioration of mitochondrial dysfunction, and inhibition of the activation of the thioredoxin-interacting protein (TXNIP)–NOD-like receptor family pyrin domain containing 3 (NLRP3) axis. nih.govresearchgate.net The inhibitory effects of imeglimin on the TXNIP–NLRP3 axis were dependent on the activation of ULK1, which exhibited anti-inflammatory effects without inducing autophagy. nih.govresearchgate.net These findings suggest that imeglimin can exert suppressive effects on activated microglia through the ULK1–TXNIP–NLRP3 pathway, potentially contributing to strategies to prevent cognitive impairment associated with type 2 diabetes. nih.govresearchgate.net Imeglimin has also been shown to reduce LPS-induced NLRP3 inflammasome activation in THP-1 macrophages by inhibiting mPTP opening. larvol.com This suggests that imeglimin could be a promising anti-inflammatory agent for treating diabetic complications. larvol.com
Research Methodologies and Experimental Models in Imeglimin Studies
In Vitro Cellular Models
In vitro studies using various cell lines and primary cells have been crucial in understanding the direct cellular effects of Imeglimin. These models allow for controlled environments to investigate specific cellular pathways and functions.
Pancreatic Islet Cell Lines
Pancreatic islet cell lines, such as rat insulinoma (INS-1) cells and MIN6K8 cells, have been used to study the effects of Imeglimin on beta-cell function and survival. Studies have shown that Imeglimin can enhance glucose-stimulated insulin (B600854) secretion (GSIS) in these cell lines. nih.govviamedica.pl For instance, Imeglimin attenuated hyperglycemia-induced oxidative damage in the rat insulinoma cell line INS-1. viamedica.pl MIN6K8 cells have been used to assess the effects of Imeglimin on protein synthesis under endoplasmic reticulum (ER) stress. diabetesjournals.org
Hepatocyte Cell Lines
Hepatocyte cell lines, notably the human hepatocellular carcinoma cell line HepG2, and primary mouse or rat hepatocytes are utilized to investigate Imeglimin's effects on hepatic glucose production and mitochondrial function. mdpi.comresearchgate.netnih.govnih.gov Imeglimin has been shown to inhibit gluconeogenesis in cultured rat hepatocytes in a dose-dependent manner. nih.govsochob.cl Studies in HepG2 cells stimulated with palmitic acid (PA) have demonstrated that Imeglimin reduces lipid accumulation, apoptosis, and inflammatory cytokine production. mdpi.com Imeglimin treatment of HepG2 cells and mouse primary hepatocytes reduced the oxygen consumption rate coupled to ATP production and activated AMPK, although with less potency than metformin (B114582). researchgate.netnih.gov
Endothelial Cell Models
Human endothelial cell models, such as human microvascular endothelial cells (HMEC-1) and human coronary artery endothelial cells (HCAECs), are used to study the impact of Imeglimin on endothelial function and protection against oxidative stress. japi.orgviamedica.plnih.govsemanticscholar.org Imeglimin has been shown to prevent hyperglycemia-induced death of human endothelial cells by inhibiting mitochondrial permeability transition pore (PTP) opening and reducing reactive oxygen species (ROS) production without significantly inhibiting mitochondrial respiration. japi.orgviamedica.plnih.govsemanticscholar.org
Immune Cell Models
Immune cell models, including THP-1 macrophages, have been employed to investigate potential anti-inflammatory effects of Imeglimin. Studies have shown that Imeglimin can inhibit macrophage-derived foam cell formation, a process involved in atherosclerosis, by promoting the expression of cholesterol transporters ABCA1 and ABCG1 and downregulating CD36. researchgate.netmdpi.com This effect was found to be mediated by AMPK. researchgate.net
Human Isolated Islets and Pluripotent Stem Cell-Derived Beta-like Cells
Studies using human isolated islets and human pluripotent stem cell (hPSC)-derived beta-like cells are critical for assessing the direct effects of Imeglimin on human beta-cell function and survival. Imeglimin has demonstrated protective effects against beta-cell apoptosis in both human islets and hPSC-derived beta-like cells. diabetesjournals.orgnih.govgunma-u.ac.jp Research using hPSC-derived islet-like spheroids (SC-islets) showed that Imeglimin did not perturb differentiation and even enhanced the gene expression of beta-cell lineage markers, in contrast to metformin. nih.gov Imeglimin has been shown to amplify GSIS in isolated human islets. sochob.clnih.govresearchgate.net
In Vivo Animal Models of Metabolic Dysregulation
A variety of animal models that mimic aspects of human metabolic dysregulation, particularly T2DM, are extensively used to evaluate the in vivo efficacy and mechanisms of Imeglimin.
Commonly used models include:
Genetically modified models:
Goto-Kakizaki (GK) rats: A non-obese model characterized by primary beta-cell dysfunction. plos.orgnih.govsochob.clbiorxiv.org Imeglimin improves hyperglycemia and increases the insulinogenic index in GK rats. nih.govbiorxiv.org
Zucker diabetic fatty (ZDF) rats: An obese model exhibiting severe insulin resistance and progressive beta-cell failure. nih.govsochob.clresearchgate.net Chronic Imeglimin treatment in male ZDF rats improved glycaemia and significantly increased beta-cell mass, associated with increased beta-cell proliferation and reduced apoptosis. researchgate.net Imeglimin also inhibited glucose production in liver slices from fasted non-diabetic ZDF rats.
db/db mice: A model of severe obesity and T2DM with pronounced insulin resistance and beta-cell dysfunction. nih.govfrontiersin.orgnih.gov Imeglimin enhanced insulin secretion and ameliorated glycemic control in db/db mice. nih.gov It also exerted favorable effects on beta-cell mitochondrial morphology and increased insulin granule number in db/db and KK-Ay mice. nih.gov
Akita mice: A model of type 1 diabetes with spontaneous beta-cell apoptosis. diabetesjournals.org Imeglimin treatment showed a significant decrease in apoptotic beta-cells and increased beta-cell mass in Akita mice. diabetesjournals.org
ApoE−/− mice with streptozotocin (B1681764) (STZ)-induced diabetes: A model used to study atherosclerosis in the context of diabetes. Imeglimin reduced atherosclerotic plaque area in these mice. researchgate.net
Diet-induced models:
High-fat, high-sucrose diet (HFHSD) mice/rats: Models used to induce obesity, insulin resistance, and hepatic steatosis. nih.govdiabetesjournals.orgmdpi.comresearchgate.net Imeglimin normalizes glucose tolerance and improves insulin sensitivity in HFHSD mice, potentially by improving hepatic mitochondrial function. diabetesjournals.orgmdpi.comresearchgate.net
Choline-deficient high-fat diet (CDA-HFD) mice: A nondiabetic model of metabolic dysfunction-associated steatohepatitis (MASH). Imeglimin reduced hepatic steatosis, inflammation, and fibrosis in this model. mdpi.comnih.gov
Chemically induced models:
Streptozotocin (STZ)-diabetic rats: A model induced by STZ, which selectively damages beta-cells, leading to insulin deficiency. plos.orgnih.govbiorxiv.org Imeglimin improved hyperglycemia and enhanced GSIS in STZ-diabetic rats. nih.govbiorxiv.org Imeglimin also increased glucose uptake by skeletal muscles in STZ-diabetic rats. nih.govmdpi.com
These animal models have provided valuable insights into Imeglimin's effects on glucose homeostasis, insulin secretion and sensitivity, beta-cell mass and survival, hepatic glucose production, and the amelioration of diabetes-related complications. viamedica.plplos.orgnih.govsochob.clnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.com
Data Tables
Here are some examples of data points found in the search results that could be represented in data tables:
| Model Type | Specific Model/Cell Line | Key Finding | Source |
| In Vitro Cellular Models | INS-1 cells (rat insulinoma) | Attenuated hyperglycemia-induced oxidative damage. | viamedica.pl |
| In Vitro Cellular Models | HepG2 cells (human hepatocarcinoma) | Reduced lipid accumulation and apoptosis induced by palmitic acid. | mdpi.com |
| In Vitro Cellular Models | HepG2 cells / Mouse primary hepatocytes | Reduced oxygen consumption rate coupled to ATP production; activated AMPK. | researchgate.netnih.gov |
| In Vitro Cellular Models | HMEC-1 (human endothelial cells) | Prevented hyperglycemia-induced cell death by inhibiting mitochondrial PTP opening and reducing ROS. | japi.orgviamedica.plnih.govsemanticscholar.org |
| In Vitro Cellular Models | THP-1 macrophages | Inhibited foam cell formation by promoting ABCA1/ABCG1 and downregulating CD36. | researchgate.netmdpi.com |
| In Vitro Cellular Models | Human Isolated Islets | Protected against beta-cell apoptosis; amplified GSIS. | sochob.clnih.govdiabetesjournals.orgnih.govgunma-u.ac.jpresearchgate.net |
| In Vitro Cellular Models | hPSC-derived beta-like cells (SC-islets) | Protected against beta-cell apoptosis; enhanced beta-cell lineage gene expression. | diabetesjournals.orgnih.govgunma-u.ac.jpnih.gov |
| In Vivo Animal Models | GK rats | Improved hyperglycemia; increased insulinogenic index. | nih.govbiorxiv.org |
| In Vivo Animal Models | ZDF rats | Improved glycaemia; increased beta-cell mass, proliferation, and reduced apoptosis. | researchgate.net |
| In Vivo Animal Models | db/db mice | Enhanced insulin secretion; ameliorated glycemic control; improved beta-cell mitochondrial morphology. | nih.govfrontiersin.orgnih.gov |
| In Vivo Animal Models | Akita mice | Decreased apoptotic beta-cells; increased beta-cell mass. | diabetesjournals.org |
| In Vivo Animal Models | ApoE−/− mice with STZ-induced diabetes | Reduced atherosclerotic plaque area. | researchgate.net |
| In Vivo Animal Models | HFHSD mice/rats | Normalized glucose tolerance; improved insulin sensitivity; improved hepatic mitochondrial function. | diabetesjournals.orgmdpi.comresearchgate.net |
| In Vivo Animal Models | CDA-HFD mice (MASH model) | Reduced hepatic steatosis, inflammation, and fibrosis. | mdpi.comnih.gov |
| In Vivo Animal Models | STZ-diabetic rats | Improved hyperglycemia; enhanced GSIS; increased skeletal muscle glucose uptake. | nih.govbiorxiv.orgmdpi.com |
| Study Type | Model/Cell Type | Imeglimin Effect on Mitochondrial Function | Source |
| In Vitro/In Vivo | Various cell types/tissues | Modulates mitochondrial function; rebalances respiratory chain activity (inhibits Complex I, restores Complex III). | nih.govsochob.clresearchgate.netjapi.org |
| In Vitro | HepG2 cells / Primary hepatocytes | Reduced oxygen consumption rate coupled to ATP production. | researchgate.netnih.gov |
| In Vitro | Human endothelial cells | Prevented mitochondrial PTP opening; reduced ROS production; no significant inhibition of respiration. | japi.orgviamedica.plnih.govsemanticscholar.org |
| In Vivo | Liver (HFHSD mice) | Improved mitochondrial function; favored lipid oxidation; reduced ROS production. | diabetesjournals.orgmdpi.comresearchgate.net |
| In Vivo | Liver (CDA-HFD mice) | Improved mitochondrial membrane potential, complex activity, OCR; increased mitochondrial biogenesis. | mdpi.com |
| In Vivo | Pancreatic beta-cells (db/db mice) | Exerted favorable effects on mitochondrial morphology; restored mitochondrial membrane potential. | frontiersin.orgnih.gov |
Advanced Research Techniques Employed
Biochemical Assays
Biochemical assays have been instrumental in elucidating the multifaceted mechanisms of action of Imeglimin, particularly concerning its effects on glucose metabolism, mitochondrial function, and insulin secretion. Studies utilizing isolated cells, tissues, and animal models have provided detailed insights into the molecular pathways influenced by this novel oral antidiabetic agent.
A key area of investigation through biochemical assays is Imeglimin's impact on mitochondrial function. Research has shown that Imeglimin enhances mitochondrial function, which is vital for cellular energy production and efficient glucose metabolism. By improving mitochondrial respiratory capacity, the drug contributes to reducing oxidative stress patsnap.comnih.gov. Biochemical analyses in liver mitochondria from high-fat, high-sucrose diet-fed mice demonstrated that Imeglimin redirects substrate flows, favoring complex II activity, as evidenced by increased respiration with succinate (B1194679). It also restored respiration with glutamate/malate back to control levels diabetesjournals.org. Furthermore, Imeglimin has been shown to inhibit complex I and restore complex III activities, suggesting an increase in fatty acid oxidation nih.govdiabetesjournals.orgresearchgate.netijcp.inmdpi.comresearchgate.net. This is supported by biochemical measurements indicating an increase in hepatic 3-hydroxyacetyl-CoA dehydrogenase activity and acylcarnitine profile, alongside a reduction in liver steatosis in mouse models diabetesjournals.org. Imeglimin also reduces reactive oxygen species (ROS) production and increases mitochondrial DNA content diabetesjournals.orgresearchgate.netmdpi.com. Improvements in mitochondrial phospholipid composition may also contribute to enhanced mitochondrial function mdpi.comviamedica.pl.
Biochemical assays have also focused on Imeglimin's effects on insulin secretion from pancreatic beta cells. Imeglimin directly stimulates insulin secretion in a glucose-dependent manner, meaning it enhances insulin release when glucose levels are elevated patsnap.comsochob.cl. This action is distinct from that of sulfonylureas, which stimulate insulin release even at low glucose concentrations sochob.cl. Biochemical and molecular investigations have indicated that Imeglimin's effect on insulin secretion is mediated by improved glucose-stimulated ATP generation and an increase in NAD+ synthesis in rodent islets plos.orgresearchgate.net. Imeglimin increases the cellular NAD+ pool, potentially via the salvage pathway involving nicotinamide (B372718) phosphoribosyltransferase (NAMPT) ijcp.inviamedica.plplos.org. This increase in NAD+ and glucose-induced ATP levels appears to be central to its mechanism of amplifying glucose-stimulated insulin secretion (GSIS) viamedica.plplos.org. Studies suggest that NAD+ conversion to cyclic ADP ribose (cADPR) via CD38 may be required for Imeglimin's effects in islets, linking increased NAD+ to enhanced glucose-induced Ca2+ mobilization, which drives insulin granule exocytosis plos.org. Biochemical assays measuring insulin levels in the supernatant of isolated islets have confirmed that Imeglimin acutely and directly amplifies GSIS in islets from rodent models of type 2 diabetes plos.orgnih.govbiorxiv.org.
Furthermore, biochemical analyses have explored Imeglimin's influence on hepatic glucose production. Imeglimin has been shown to decrease hepatic glucose production diabetesjournals.orgresearchgate.netmdpi.comresearchgate.net. Studies in isolated rat hepatocytes demonstrated that Imeglimin dose-dependently decreased glucose production and the ATP/ADP ratio nih.gov. This effect on hepatic gluconeogenesis may involve modulating the activity of enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) viamedica.pl.
The following table summarizes some representative biochemical findings from Imeglimin studies:
| Biochemical Parameter | Effect of Imeglimin | Model/System | Source |
| Mitochondrial Respiration (Complex II) | Increased (with succinate) | Liver mitochondria (HFHSD mice) | diabetesjournals.org |
| Mitochondrial Respiration (Complex I) | Inhibited | Liver mitochondria, Hepatocytes | diabetesjournals.orgijcp.innih.gov |
| Mitochondrial Respiration (Complex III) | Restored/Improved | Liver mitochondria, Hepatocytes | diabetesjournals.orgijcp.in |
| Hepatic 3-hydroxyacetyl-CoA Dehydrogenase | Increased Activity | Liver (HFHSD mice) | diabetesjournals.org |
| Acylcarnitine Profile | Increased | Liver (HFHSD mice) | diabetesjournals.org |
| Reactive Oxygen Species (ROS) Production | Reduced | Mitochondria, Hepatocytes | nih.govdiabetesjournals.orgresearchgate.netijcp.inresearchgate.net |
| Mitochondrial DNA Content | Increased | Liver | diabetesjournals.orgresearchgate.netmdpi.com |
| Insulin Secretion (Glucose-Stimulated) | Amplified/Enhanced (Glucose-dependent) | Pancreatic beta cells/Islets | patsnap.comsochob.clplos.orgresearchgate.netnih.govbiorxiv.org |
| NAD+ Levels | Increased | Islets | nih.govijcp.inviamedica.plsochob.clplos.orgfrontiersin.org |
| ATP Generation (Glucose-Stimulated) | Enhanced | Islets | nih.govijcp.insochob.clplos.orgfrontiersin.org |
| Cytosolic Cytochrome c Release | Lowered (indicating reduced apoptosis) | Isolated islets (db/db mice) | frontiersin.orgnih.gov |
| Glucose Production | Decreased | Hepatocytes, Liver | diabetesjournals.orgresearchgate.netmdpi.comresearchgate.netnih.gov |
| PEPCK Activity | Decreased (in isolated hepatocytes) | Hepatocytes | viamedica.pl |
| G6Pase Activity | Decreased (in isolated hepatocytes) | Hepatocytes | viamedica.pl |
| Plasma GLP-1 Levels | Increased | Mice | researchgate.netnih.govresearchgate.net |
| Plasma GIP Levels | Increased (in diabetic mice) | Mice | researchgate.netnih.govresearchgate.net |
These biochemical findings underscore Imeglimin's complex mechanism of action, primarily targeting mitochondrial function to improve both insulin secretion and insulin sensitivity, thereby contributing to improved glucose homeostasis.
Comparative Academic Perspectives of Imeglimin
Distinctions from Other Anti-diabetic Pharmacological Classes
Imeglimin's mechanism of action is notably different from existing drug classes used in T2DM treatment, including biguanides, sulfonylureas, and GLP-1 receptor agonists. nih.govprobl-endojournals.runih.govresearchgate.net
Mechanisms in Contrast to Biguanides
While both Imeglimin and metformin (B114582) (a biguanide) share some structural similarities and modulate mitochondrial function, their specific mechanisms and effects diverge significantly. nih.govjapi.orgkarger.comnih.govresearchgate.net Metformin is primarily known for its insulin-sensitizing effects, largely by reducing hepatic glucose production. japi.orgnih.gov Although Imeglimin also enhances insulin (B600854) action and can inhibit hepatic glucose output, its effects on insulin sensitivity are suggested to be mediated differently, potentially through improved mitochondrial function in the liver and skeletal muscle. nih.govjapi.orgmdpi.compoxelpharma.comresearchgate.net
A key distinction lies in their effects on insulin secretion. Imeglimin significantly amplifies glucose-stimulated insulin secretion (GSIS), an effect not prominently observed with metformin. nih.govjapi.orgbiorxiv.orgnih.gov Preclinical studies indicate that Imeglimin enhances insulin secretion in response to glucose and shows potential in improving insulin signaling, whereas metformin lacks a pronounced effect on GSIS. japi.org Furthermore, Imeglimin has demonstrated the ability to preserve beta-cell mass in preclinical models, an effect not typically associated with metformin. nih.govjapi.org
The following table summarizes some key mechanistic distinctions between Imeglimin and Metformin:
| Feature | Imeglimin | Metformin | Source(s) |
| Glucose-Stimulated Insulin Secretion (GSIS) | Amplifies GSIS in a glucose-dependent manner | No significant impact on insulin secretion | nih.govjapi.orgbiorxiv.orgnih.gov |
| Insulin Sensitivity | Enhances insulin action; potential for improved insulin signaling | Primarily enhances insulin sensitivity, reduces hepatic glucose output | nih.govjapi.orgnih.gov |
| Hepatic Glucose Production | Potential for inhibition | Reduces hepatic glucose production | nih.govnih.govmdpi.com |
| Beta-Cell Mass/Protection | Potential for preservation and protection against apoptosis (preclinical) | Not typically associated with beta-cell preservation | nih.govjapi.orgmdpi.comresearchgate.net |
| Mitochondrial Complex I | Partial/competitive inhibition, reduces ROS, less impact on respiration | Inhibits Complex I, can reduce oxygen consumption, potential for lactate | nih.govjapi.orgresearchgate.net |
| Mitochondrial Glycerophosphate Dehydrogenase (mGPD) | No inhibition | Inhibits mGPD | nih.govjapi.org |
| NAD+ Synthesis | Increases NAD+ levels in islets | Not a reported effect | nih.govjapi.orgbiorxiv.org |
Divergence from Sulfonylureas and GLP-1 Receptor Agonists
Imeglimin also exhibits clear mechanistic differences when compared to sulfonylureas and GLP-1 receptor agonists. nih.govprobl-endojournals.runih.govresearchgate.net
Sulfonylureas and glinides stimulate insulin release by closing ATP-sensitive potassium (K+ATP) channels in pancreatic beta-cells, a mechanism that is glucose-independent. nih.govprobl-endojournals.runih.govresearchgate.netbiorxiv.org This can lead to insulin secretion even at low glucose levels, increasing the risk of hypoglycemia. japi.org In contrast, Imeglimin amplifies insulin secretion in a strictly glucose-dependent fashion, similar to GLP-1 receptor agonists. nih.govprobl-endojournals.runih.govresearchgate.netbiorxiv.org Studies have shown that Imeglimin's effect on GSIS is resistant to diazoxide, a K+ATP channel opener, further highlighting its K+ATP-independent mechanism, unlike sulfonylureas whose action is inhibited by diazoxide. biorxiv.org
While both Imeglimin and GLP-1 receptor agonists amplify glucose-dependent insulin secretion, the cellular pathways they utilize are divergent. nih.govprobl-endojournals.runih.govresearchgate.net GLP-1 receptor agonists primarily act by binding to GLP-1 receptors, leading to increased intracellular cAMP levels, which potentiates insulin secretion. japi.orgbiorxiv.org Imeglimin's mechanism, however, does not involve increasing cAMP content. biorxiv.org Instead, its effects on GSIS appear to be linked to improved mitochondrial function, enhanced ATP generation, increased NAD+ synthesis, and subsequent Ca++ mobilization within beta-cells. nih.govjapi.orgresearchgate.netbiorxiv.org
Unique Multifaceted Action Profile
Imeglimin's mechanism is described as multifaceted, addressing multiple key defects in T2DM pathophysiology: impaired insulin secretion, reduced insulin sensitivity, and excessive hepatic glucose production. nih.govjapi.orgnih.govmdpi.compoxelpharma.comresearchgate.net This dual effect on both insulin secretion and insulin action sets it apart from agents that primarily target only one of these aspects. nih.govresearchgate.net
A central element of Imeglimin's unique action profile is its apparent ability to target and ameliorate mitochondrial dysfunction, which is recognized as a significant contributor to both beta-cell dysfunction and insulin resistance in T2DM. nih.govjapi.orgresearchgate.netmdpi.compoxelpharma.comnih.govbmj.com Research findings suggest that Imeglimin modulates mitochondrial bioenergetics through several mechanisms:
Rebalancing Respiratory Chain Activity: Imeglimin has been observed to partially inhibit Complex I and correct deficient Complex III activity in the mitochondrial electron transport chain. nih.govresearchgate.netpoxelpharma.com This modulation is proposed to re-direct substrate flux and improve mitochondrial efficiency. mdpi.compoxelpharma.com
Reducing Reactive Oxygen Species (ROS): By rebalancing mitochondrial activity, Imeglimin helps reduce excessive ROS formation, thereby decreasing oxidative stress, which is particularly damaging to beta-cells. nih.govjapi.orgresearchgate.netmdpi.compoxelpharma.comviamedica.pl
Enhancing ATP Generation and NAD+ Synthesis: In diabetic islets, Imeglimin enhances glucose-stimulated ATP generation and increases the ATP/ADP ratio, indicating improved mitochondrial function. nih.govjapi.orgbiorxiv.org It also induces the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) via the 'salvage pathway', increasing the NAD/NADH ratio. nih.govjapi.orgresearchgate.netbiorxiv.org NAD+ and its metabolites may play a role in enhancing GSIS, potentially via increased Ca++ mobilization. nih.govjapi.orgbiorxiv.org
Protecting Against Cell Death: Imeglimin has been shown to prevent mitochondrial permeability transition pore opening, which is implicated in preventing cell death, including beta-cell apoptosis. nih.govresearchgate.netmdpi.comviamedica.pl This protective effect on beta-cells is a crucial aspect of its potential to preserve beta-cell mass and function over time. nih.govjapi.orgmdpi.comresearchgate.netbmj.com
Beyond its effects on the pancreas and liver, studies also indicate that Imeglimin can enhance glucose uptake in skeletal muscle, contributing to improved insulin sensitivity. japi.orgmdpi.compoxelpharma.comresearchgate.net This comprehensive action on the three key organs involved in glucose homeostasis (pancreas, liver, and muscle) underscores its multifaceted therapeutic potential. probl-endojournals.rupoxelpharma.com
The unique targeting of mitochondrial dysfunction by Imeglimin represents a novel approach to T2DM treatment, distinct from the primary mechanisms of action of existing drug classes. nih.govjapi.orgprobl-endojournals.runih.govresearchgate.netbmj.com This distinct profile suggests that Imeglimin may offer complementary benefits when used in combination with other antidiabetic agents. probl-endojournals.runih.govresearchgate.netnih.govmdpi.com
Future Directions in Imeglimin Research
Elucidation of Remaining Unclear Mechanistic Aspects
Despite significant progress in understanding Imeglimin's mechanism of action, particularly its impact on mitochondrial function, certain aspects warrant further investigation. The precise extent to which Imeglimin's function is dependent on insulin (B600854) requires deeper study, as varied effects have been observed on hepatic gluconeogenesis and muscle glucose uptake in different experimental settings nih.gov. While some studies indicate an amplifying effect on insulin release, others suggest insulin-independent effects on glucose production and muscle glucose uptake nih.gov. Future research should aim to clearly delineate the insulin-dependent and independent pathways through which Imeglimin exerts its glucose-lowering effects across different tissues and physiological states nih.gov.
Further research is also needed to fully elucidate the effects of Imeglimin on inflammation-related signaling pathways, such as NF-κB signaling, p38, and SAPK/JNK MAPK pathways. nih.gov Identifying downstream targets of ULK1, a protein activated by Imeglimin through pathways potentially independent of AMPK, could provide further insights into its anti-inflammatory mechanisms. nih.gov
Exploration of Broader Organ Protective Effects Beyond Glucose Regulation
Emerging evidence suggests that Imeglimin's benefits may extend beyond glycemic control to encompass protective effects on various organs commonly affected by diabetes mdpi.comjapi.org. Preclinical studies in animal models of metabolic syndrome have shown promise in ameliorating cardiac dysfunction, improving left ventricular function, and reducing cardiac and renal fibrosis japi.orgnih.gov. Imeglimin's ability to modulate mitochondrial function, reduce reactive oxygen species (ROS), and prevent mitochondrial permeability transition pore opening may contribute to these protective effects in organs like the heart, kidneys, and endothelial cells mdpi.comjapi.orgnih.gov.
Future research should focus on conducting long-term clinical studies in humans to fully establish the extent of Imeglimin's organ-protective benefits in diabetic patients japi.org. Investigating its potential to mitigate diabetic complications such as cardiovascular disease, nephropathy, and neuropathy through dedicated clinical trials is a crucial future direction mdpi.com. Studies are also warranted to clarify the in vivo effects of Imeglimin on cognitive impairment, potentially utilizing animal models of T2DM and/or dementia, followed by clinical studies. nih.gov
Development of Novel Research Models to Study Imeglimin Actions
To gain a more comprehensive understanding of Imeglimin's actions, the development and utilization of novel research models are essential. While current research has employed various in vitro and in vivo models, including rodent models of T2DM and isolated cell systems, exploring a wider range of models could provide valuable insights nih.govnih.govnih.gov.
Future research could benefit from employing more complex co-culture systems that mimic the intricate interactions between different cell types in target organs, such as pancreatic islets, hepatocytes, myocytes, and endothelial cells. Utilizing induced pluripotent stem cell-derived models from patients with varying degrees of diabetes severity and complications could help elucidate individualized responses to Imeglimin. Furthermore, the development of advanced in vivo models that better replicate specific diabetic complications, such as diabetic cardiomyopathy or nephropathy, would be invaluable for assessing Imeglimin's protective effects. Studies using different cell lines or primary microglia would also help corroborate findings related to Imeglimin's anti-inflammatory effects. nih.gov
Long-Term Molecular and Cellular Impact Assessments
Assessing the long-term molecular and cellular impact of Imeglimin treatment is critical to understand its potential for disease modification and sustained therapeutic benefits. While studies have shown Imeglimin's effects on improving mitochondrial function, enhancing insulin secretion, and potentially preserving beta-cell mass in the short to medium term, the long-term consequences of these effects need thorough investigation nih.govbmj.com.
Q & A
Q. What experimental models are most suitable for investigating Imeglimin’s mitochondrial mechanism of action?
Imeglimin’s mitochondrial effects, such as enhancing complex II activity and ATP synthesis, can be studied using in vitro models (e.g., pancreatic beta-cell lines or isolated mitochondria) to assess respiratory chain flux and reactive oxygen species (ROS) modulation . In vivo models, such as high-fat diet-induced diabetic rodents or genetic models of insulin resistance, are critical for evaluating systemic effects on glucose homeostasis and beta-cell mass . Combining these approaches allows cross-validation of mitochondrial efficacy and identification of tissue-specific responses.
Q. How should clinical trials be designed to assess Imeglimin’s efficacy as monotherapy versus add-on therapy?
Trials should stratify participants by baseline HbA1c, beta-cell function, and prior treatments. For monotherapy, use a placebo-controlled, double-blind design with primary endpoints like HbA1c reduction (−0.5–1.0%) and fasting plasma glucose (FPG) changes . For add-on studies (e.g., with metformin or DPP-4 inhibitors), ensure dose-ranging arms (e.g., 1,000–1,500 mg twice daily) and monitor secondary outcomes such as insulin secretion indices or postprandial endothelial function . Meta-analyses of existing RCTs suggest pooling data only from trials with comparable protocols to avoid heterogeneity .
Q. What biomarkers are indicative of Imeglimin’s impact on beta-cell function in preclinical studies?
Key biomarkers include:
- Proinsulin-to-insulin ratio : Reductions suggest improved beta-cell processing .
- Glucose-stimulated insulin secretion (GSIS) : Measured via hyperglycemic clamps or in vitro assays .
- Beta-cell mass : Quantified histologically in animal models using markers like insulin-positive cell area . Mitochondrial biomarkers (e.g., ATP/ADP ratio, ROS levels) should also be assessed to confirm mechanism-specific effects .
Advanced Research Questions
Q. How can researchers reconcile contradictions in clinical trial data on Imeglimin’s HbA1c-lowering efficacy?
Discrepancies may arise from differences in trial duration, patient populations (e.g., baseline HbA1c >8.0% vs. <7.5%), or concomitant therapies. For example, a meta-analysis of three RCTs showed a −0.63% HbA1c reduction, but smaller studies (e.g., n=10 in retrospective analyses) lacked statistical power . Advanced methods include:
Q. What methodologies are recommended for evaluating Imeglimin’s long-term cardiovascular (CV) safety and endothelial benefits?
Preclinical studies suggest CV protection via improved endothelial function, measured by flow-mediated dilation (FMD) . In humans, propose:
Q. How can interspecies differences in Imeglimin’s pharmacokinetics (PK) be addressed during drug development?
Imeglimin’s PK profile varies across species (e.g., rats vs. humans). Strategies include:
- Allometric scaling to predict human clearance and volume of distribution from animal data .
- In vitro hepatocyte assays to compare metabolic pathways (e.g., CYP450 involvement).
- Population PK modeling in early-phase trials to account for variability in absorption/excretion .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing Imeglimin’s dual effects on glycemic control and mitochondrial function?
Use mixed-effects models to handle repeated measures (e.g., HbA1c at 0, 12, 24 weeks) and adjust for covariates like baseline FPG . For mitochondrial data (e.g., ATP synthesis rates), apply non-parametric tests if normality assumptions are violated. Bayesian frameworks can integrate preclinical and clinical data to quantify mechanistic confidence .
Q. How should researchers design studies to investigate Imeglimin’s potential synergy with SGLT-2 inhibitors or GLP-1 agonists?
- Factorial designs : Test Imeglimin ± SGLT-2 inhibitors with primary outcomes combining HbA1c and weight changes.
- Mechanistic sub-studies : Use hyperinsulinemic-euglycemic clamps to dissect insulin sensitivity vs. secretion effects .
- Safety monitoring : Track gastrointestinal adverse events (common with Imeglimin) and volume depletion risks (linked to SGLT-2 inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
